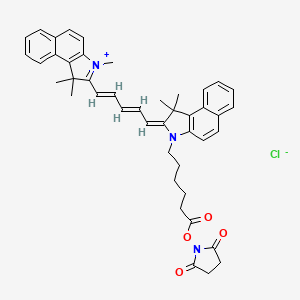
2-(2-Methoxy-5-methylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-5-methylphenyl)benzoic acid, also known as methyl salicylate, is a widely used organic compound in the production of various products. It is a naturally occurring compound found in many plants, including wintergreen, sweet birch, and the bark of willow trees. It is also used in a variety of applications, such as in the production of fragrances, flavors, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Methyl salicylate is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is commonly used as a substrate in enzyme assays, as a reagent in biochemical reactions, and as a probe for studying various biological processes. It is also used in the study of cell signaling pathways and in the development of new drugs.
Wirkmechanismus
Methyl salicylate is known to have a variety of effects on the body, including analgesic, anti-inflammatory, and antipyretic effects. It is believed to act as an inhibitor of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are hormones that are involved in the regulation of inflammation and pain. Methyl salicylate is also believed to act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are hormones that are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
Methyl salicylate has a variety of effects on the body. It is known to have analgesic, anti-inflammatory, and antipyretic effects. It is also known to have antioxidant and antimicrobial effects. In addition, it has been shown to have a variety of effects on the cardiovascular system, including the regulation of blood pressure and the regulation of heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl salicylate is a useful reagent for a variety of laboratory experiments. It is relatively inexpensive, and it is easy to obtain and store. It is also stable and non-toxic, making it safe to handle in a laboratory setting. However, it is also volatile, and it has a low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
Methyl salicylate has many potential applications in the field of scientific research. It could be used to develop new drugs and to study the effects of various biological processes. It could also be used to study the effects of environmental factors on the body, and to develop new methods for diagnosing and treating disease. It could also be used to study the effects of nutrition on health and to develop new nutritional supplements. Finally, it could be used to study the effects of various environmental pollutants on the body and to develop new methods for cleaning up contaminated areas.
Synthesemethoden
Methyl salicylate can be synthesized through a variety of methods. One of the most common methods is a two-step process, which involves the reaction of salicylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2-(2-Methoxy-5-methylphenyl)benzoic acid, 95% salicylate and water. The product can then be purified and collected by distillation.
Eigenschaften
IUPAC Name |
2-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-8-14(18-2)13(9-10)11-5-3-4-6-12(11)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCZPQBEGBAZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680715 |
Source


|
| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-methylphenyl)benzoic acid | |
CAS RN |
1181294-93-8 |
Source


|
| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)








